3-Methylpentanoic acid;naphthalen-1-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentanoic acid;naphthalen-1-ylmethanamine typically involves the following steps:
Preparation of 3-Methylpentanoic acid: This can be synthesized through the oxidation of 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Preparation of naphthalen-1-ylmethanamine: This involves the reduction of naphthalen-1-ylmethanone using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reaction: The final step involves the coupling of 3-Methylpentanoic acid with naphthalen-1-ylmethanamine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpentanoic acid;naphthalen-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The methyl group in 3-Methylpentanoic acid can be oxidized to form carboxylic acids.
Reduction: The aromatic ring in naphthalen-1-ylmethanamine can be reduced to form dihydronaphthalene derivatives.
Substitution: The amine group in naphthalen-1-ylmethanamine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylpentanoic acid;naphthalen-1-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylpentanoic acid;naphthalen-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group in naphthalen-1-ylmethanamine can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group in 3-Methylpentanoic acid can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpentanoic acid: A methyl-branched fatty acid with similar chemical properties.
Naphthalen-1-ylmethanamine: An aromatic amine with similar structural features.
Uniqueness
3-Methylpentanoic acid;naphthalen-1-ylmethanamine is unique due to the combination of a methyl-branched fatty acid and an aromatic amine in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
675103-87-4 |
---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
3-methylpentanoic acid;naphthalen-1-ylmethanamine |
InChI |
InChI=1S/C11H11N.C6H12O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-3-5(2)4-6(7)8/h1-7H,8,12H2;5H,3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
DKCPRVFXJGZUNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.